Sodium 3-mercaptopropanesulphonate

Lithium-ion battery Electrolytic copper foil Mechanical properties

Acid Cu electroplating baths require brighteners balancing brilliance with mechanical integrity. MPS (CAS 17636-10-1) delivers superior elongation (ductility) vs. SPS-critical for 6-8 μm Li-ion battery Cu foils and HDI PCB microvia filling. • Ductility advantage: Prevents Cu foil cracking during cell winding vs. SPS • Uniform acceleration: Weaker potential dependency ensures void-free bottom-up fill • Optimized dose: Peak brightness at 1.5 mg/L; thermal reliability at 1/10th conventional dose White crystalline powder, ≥90% purity. Bulk and R&D quantities available.

Molecular Formula C3H8NaO3S2
Molecular Weight 179.2 g/mol
CAS No. 17636-10-1
Cat. No. B095900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 3-mercaptopropanesulphonate
CAS17636-10-1
Molecular FormulaC3H8NaO3S2
Molecular Weight179.2 g/mol
Structural Identifiers
SMILESC(CS)CS(=O)(=O)O.[Na]
InChIInChI=1S/C3H8O3S2.Na/c4-8(5,6)3-1-2-7;/h7H,1-3H2,(H,4,5,6);
InChIKeyFTCLAXOKVVLHEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MPS Procurement Guide: Scientific Baseline


Sodium 3-mercaptopropanesulphonate (MPS, CAS 17636-10-1) is a water-soluble, dual-functional organosulfur compound containing a thiol (-SH) group and a sulfonate (-SO₃Na) group [1]. It is primarily utilized as an accelerator (brightener) in acid copper electroplating baths for the manufacture of printed circuit boards (PCBs), semiconductor interconnects, and lithium-ion battery copper foils [2]. Its mechanism involves the chemisorption of the thiol group onto the copper surface, while the sulfonate group, in synergy with chloride ions (Cl⁻), forms active complexes that accelerate cupric ion (Cu²⁺) reduction, thereby refining grain structure and enhancing deposit brightness [2].

MPS Irreplaceability in Precision Electroplating


Direct substitution of MPS with its disulfide analog (SPS), other mercapto compounds (e.g., 3-Mercaptopropionic Acid, MPA), or alternative sulfonates in acid copper baths results in quantifiably distinct electrochemical behavior and deposit characteristics. Comparative studies demonstrate that MPS exhibits unique adsorption kinetics, a distinct potential dependency, and a specific impact on copper foil mechanical properties [1][2]. For instance, while both MPS and SPS are accelerators, MPS shows a weaker potential dependency compared to SPS, and crucially, MPS selectively enhances the elongation (ductility) of electrodeposited copper, whereas SPS favors tensile strength [2][1]. Furthermore, compounds like MPA fail to exhibit any accelerating effect due to the absence of the sulfonate group, underscoring the essential nature of MPS's specific bifunctional structure for achieving reliable superfilling and brightening performance [3].

MPS Quantitative Evidence


Copper Foil Ductility vs. SPS

In a comparative study on 8 μm electrolytic copper foil for lithium-ion batteries, the addition of MPS at a concentration of 1.5 mg/L, when compared to an SPS additive system, resulted in a significantly higher elongation percentage, indicating improved ductility and flexibility of the copper foil. This is a critical property for battery current collectors subjected to mechanical stress during cell winding and operation [1].

Lithium-ion battery Electrolytic copper foil Mechanical properties

Potential Dependency vs. SPS in Damascene Plating

Potentiostatic experiments directly comparing Cl-PEG-MPSA and Cl-PEG-SPS additive systems for copper electrodeposition reveal that the SPS-based system exhibits a much stronger potential dependency than the MPSA-based system [1]. This indicates that the accelerating behavior of MPS is more robust across the varying potential gradients found within high-aspect-ratio features like vias and trenches, leading to more uniform superfilling [1][2].

Semiconductor Damascene copper Electrodeposition Potentiostatic

Thermal Reliability in Through-Hole Plating

In a study comparing brighteners for PCB plated through-holes (PTHs), MPS demonstrated a stronger depolarization effect on copper deposition compared to UPS and ZPS [1]. Crucially, the concentration of MPS required to achieve good thermal reliability of the plated copper film was significantly lower: 1 ppm MPS provided equivalent thermal reliability (tested by thermal cycling at 288 °C) as 10 ppm UPS or 20 ppm ZPS [1].

PCB Through-hole plating Thermal reliability Throwing power

Accelerator Activity Confirmation

Cyclic voltammetry (CV) screening of five organosulfides identified MPS as a true accelerator for copper electrodeposition, whereas 3-mercaptopropionic acid (MPA) and 3-mercapto-1-propanol (MPO) were not [1]. This confirms that the combination of both the thiol and the sulfonate terminal group in MPS is essential for the acceleration mechanism, a property not shared by structurally similar compounds that lack the sulfonate group [1].

Microvia filling Accelerator screening Cyclic voltammetry

Depolarization Performance vs. Other Mercaptans

Among four different mercapto compounds evaluated for copper electroplating, 3-Mercapto-1-propanesulfonic acid (MPS) was identified as the 'most proper activator' based on measurements of copper mass change using an Electrochemical Quartz Crystal Microbalance (EQCM) and cathodic polarization [1]. At an optimal concentration of 20 ppm, MPS increased the throwing power and shifted the deposition overpotential, leading to a more efficient and uniform plating process [1].

Electrodeposition EQCM Cathodic polarization

Adsorption Kinetics vs. SPS

In situ spectroscopic ellipsometry revealed that the adsorption of MPS (thiol) and SPS (disulfide) on evaporated Cu thin films results in different optical responses, indicating different adsorbed states [1]. Furthermore, the kinetics of PEG displacement by the two additives differed significantly, with the thiol MPS and the disulfide SPS showing distinct rates, consistent with their respective effects on metal deposition kinetics [1].

Spectroscopic ellipsometry Adsorption kinetics Surface science

MPS High-Value Application Scenarios


Ultra-Thin Battery Copper Foil

This application directly leverages MPS's proven superiority in enhancing the elongation (ductility) of electrodeposited copper over SPS [1]. For manufacturers producing 6-8 μm thick copper foils for high-energy-density lithium-ion batteries, MPS is the essential additive to prevent cracking and ensure the mechanical integrity of the foil during the winding of cylindrical or prismatic cells. Substituting with SPS would compromise ductility, leading to higher scrap rates and potential field failures. The optimized condition for high gloss and low roughness is achieved at an MPS concentration of 1.5 mg/L [1].

Microvia Filling for HDI PCBs & IC Substrates

In the fabrication of high-density interconnect (HDI) PCBs and semiconductor IC substrates, the complete and void-free copper filling of microvias is paramount. This scenario benefits from two key differentiators: first, MPS's confirmed and robust accelerator activity as established by CV screening [2]; second, its weaker potential dependency compared to SPS ensures more uniform acceleration along the via depth, promoting bottom-up filling and preventing void formation [3][4]. Formulators and process engineers should select MPS to achieve reliable superfilling in high-aspect-ratio features, where MPA and other non-accelerators would be entirely ineffective [2].

Damascene Copper Interconnects

For semiconductor foundries and OSATs employing damascene processes to create copper interconnects on advanced node logic or memory devices, process control is critical. The quantifiably weaker potential dependency of the MPSA-Cl-PEG additive system, compared to the SPS-based system [3], translates to a more forgiving and robust plating process window. This characteristic helps mitigate non-uniformities in plating rate across the wafer caused by variations in local potential, especially in dense and isolated feature regions. Using MPS over SPS can lead to improved across-wafer uniformity and enhanced yield in high-volume manufacturing of semiconductor devices [3][4].

High-Reliability Through-Hole Plating

For PCBs destined for harsh environment applications such as automotive under-hood or aerospace avionics, thermal reliability is a non-negotiable requirement. The direct comparative data showing that MPS achieves equivalent thermal reliability at 1/10th the concentration of UPS and 1/20th the concentration of ZPS [5] provides a compelling case for its selection. This allows procurement managers to specify MPS for high-reliability plating lines, confident that they are using the most effective brightener at minimal concentration, which reduces organic contamination in the bath and lowers overall additive cost per unit of thermal performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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